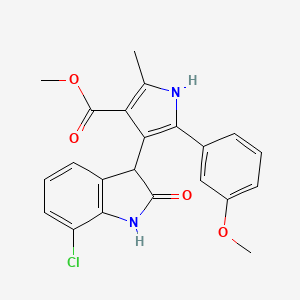

methyl 4-(7-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(3-methoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylate

Description

Methyl 4-(7-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(3-methoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylate is a polycyclic heteroaromatic compound featuring a fused pyrrole-indole scaffold. The molecule contains a 7-chloro-substituted dihydroindole ring system, a 3-methoxyphenyl group at position 5, and a methyl ester at position 3 of the pyrrole core. Its synthesis likely involves multi-step condensation and cyclization reactions, as inferred from analogous protocols in the literature .

Properties

Molecular Formula |

C22H19ClN2O4 |

|---|---|

Molecular Weight |

410.8 g/mol |

IUPAC Name |

methyl 4-(7-chloro-2-oxo-1,3-dihydroindol-3-yl)-5-(3-methoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylate |

InChI |

InChI=1S/C22H19ClN2O4/c1-11-16(22(27)29-3)18(19(24-11)12-6-4-7-13(10-12)28-2)17-14-8-5-9-15(23)20(14)25-21(17)26/h4-10,17,24H,1-3H3,(H,25,26) |

InChI Key |

IEKSDNZOFMSZEY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(N1)C2=CC(=CC=C2)OC)C3C4=C(C(=CC=C4)Cl)NC3=O)C(=O)OC |

Origin of Product |

United States |

Biological Activity

Methyl 4-(7-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(3-methoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its structure features a pyrrole ring, an indole moiety, and various substituents that enhance its biological activity.

- Molecular Formula : C23H21ClN2O5

- Molecular Weight : 440.9 g/mol

- CAS Number : 1144444-56-3

The presence of the chloro and methoxy groups contributes to the compound's lipophilicity, which can influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and interact with various receptors. The indole and pyrrole structures are known for their roles in numerous biological processes, including anti-inflammatory and anticancer activities.

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, similar compounds have shown promising results in inhibiting the growth of MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF7 | 3.79 |

| Compound B | SF-268 | 12.50 |

| Compound C | NCI-H460 | 42.30 |

These values indicate the concentration required to inhibit cell growth by 50%, demonstrating the potential of these compounds in anticancer therapy .

Anti-inflammatory Properties

Compounds with similar structures have also been evaluated for their anti-inflammatory properties. The modulation of inflammatory pathways through specific enzyme inhibition is a key mechanism for these activities.

Table 2: Anti-inflammatory Activity

The inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes has been linked to reduced inflammation and pain relief.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of this compound.

Study Example 1: Synthesis and Anticancer Evaluation

In one study, researchers synthesized a series of pyrrole derivatives, including the target compound, and assessed their anticancer properties using MTT assays. The results indicated that:

- The compound exhibited significant cytotoxicity against MCF7 cells with an IC50 value comparable to established chemotherapeutics.

Study Example 2: Pharmacokinetics

Pharmacokinetic studies revealed that the compound has favorable absorption characteristics and a suitable half-life for therapeutic applications. This suggests potential for further development as an oral medication .

Scientific Research Applications

Structural Characteristics

The compound features a unique combination of functional groups, including:

- Pyrrole ring : A five-membered aromatic heterocycle containing nitrogen.

- Indole derivative : Contributes to the compound's biological activity.

- Chloro and methoxy groups : Enhance reactivity and interaction with biological systems.

These structural elements suggest potential for diverse applications in drug development and synthesis.

Biological Activities

Research indicates that methyl 4-(7-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(3-methoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylate exhibits various pharmacological properties:

- Antimicrobial Activity : Compounds with similar structures have shown effectiveness against bacterial and fungal pathogens. The presence of the pyrrole and indole moieties is linked to enhanced antimicrobial properties .

- Anticancer Potential : The compound's structural similarities to known anticancer agents suggest potential efficacy in targeting cancer cells. Studies on related pyrrole derivatives have indicated their ability to inhibit tumor growth through various mechanisms .

- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, as suggested by its structural analogs that inhibit cyclooxygenase (COX) enzymes .

Case Studies

Recent studies have focused on the synthesis and evaluation of related compounds for their biological activities:

- Antimicrobial Screening : A series of pyrrole derivatives were synthesized and tested for antimicrobial activity against various pathogens, demonstrating significant zones of inhibition .

- In vitro Anticancer Studies : Research involving similar compounds has shown promising results in inhibiting cancer cell proliferation through targeted mechanisms .

These studies underscore the importance of continued research into the applications of methyl 4-(7-chloro...) in medicinal chemistry.

Chemical Reactions Analysis

Oxidation Reactions

The pyrrole and indole moieties exhibit susceptibility to oxidation due to their electron-rich aromatic systems. Key oxidation pathways include:

-

The methyl ester group remains stable under mild oxidative conditions but may undergo hydrolysis in strongly acidic or basic environments.

-

Selective oxidation of the indole’s 2-oxo group can be achieved using TEMPO/NaOCl, preserving the pyrrole ring.

Reduction Reactions

Reduction targets the carbonyl groups and aromatic systems:

-

The 7-chloro substituent enhances electron withdrawal, facilitating selective reduction of the indole’s 2-oxo group.

-

Full hydrogenation of the pyrrole ring requires harsh conditions (>100°C, 5 atm H₂) .

Substitution Reactions

Electrophilic substitution occurs preferentially on the indole and pyrrole rings:

-

The 3-methoxyphenyl group directs electrophiles to the para position due to steric and electronic effects .

-

Nucleophilic substitution at the ester group is limited but achievable using NH₃/MeOH under high pressure.

Biochemical Interaction Pathways

While not direct chemical reactions, the compound’s interactions with biological systems inform its reactivity:

Stability Under Reaction Conditions

Critical stability data:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogues include pyrrole-carboxylate derivatives with variations in substituents and ring systems. Key examples from the evidence are:

Key Observations :

- Substituent Positioning : The 3-methoxyphenyl group at position 5 introduces steric bulk and electron-donating effects, contrasting with phenyl or m-tolyl groups in analogues .

- Ring Conformation: Unlike the hexahydrochromeno-pyrrole system in , the target compound’s dihydroindole ring may adopt a planar conformation, altering π-π stacking interactions.

Physicochemical and Analytical Data

- NMR and MS Profiles : The target compound’s 1H NMR would likely show signals for the 7-chloroindole (δ ~10.5 ppm for NH) and 3-methoxyphenyl (δ ~3.8 ppm for OCH3), comparable to ethyl/methyl esters in .

Q & A

Q. What experimental designs minimize byproduct formation during large-scale synthesis?

- Methodological Answer : Use flow chemistry to enhance heat/mass transfer and reduce side reactions. Optimize catalyst loading (e.g., Pd-mediated couplings ) and employ scavengers (e.g., silica-bound amines for acid trapping). Monitor reaction progress in real-time via inline FTIR or Raman spectroscopy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.